4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline

Description

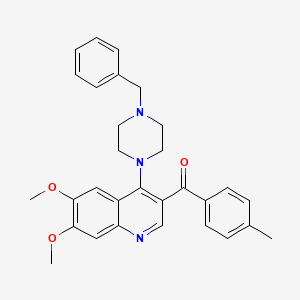

The compound 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is a quinoline derivative featuring a benzyl-substituted piperazine ring at position 4, methoxy groups at positions 6 and 7, and a 4-methylbenzoyl moiety at position 3. This structure combines aromatic, heterocyclic, and substituted alkyl groups, which are common motifs in medicinal chemistry for modulating bioactivity and pharmacokinetic properties.

Properties

IUPAC Name |

[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3/c1-21-9-11-23(12-10-21)30(34)25-19-31-26-18-28(36-3)27(35-2)17-24(26)29(25)33-15-13-32(14-16-33)20-22-7-5-4-6-8-22/h4-12,17-19H,13-16,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHGXQCCRHJGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antimicrobial activity. They are also known to interact with oxidoreductase proteins.

Mode of Action

Compounds with similar structures have been shown to inhibit tubulin polymerization. This suggests that 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the reported antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity against various cell lines, suggesting that this compound may also have potential cytotoxic effects.

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

Structural Features

- Quinoline Core : The quinoline moiety is known for various biological activities, including antimicrobial and anticancer properties.

- Piperazine Ring : The presence of the piperazine ring contributes to the compound's interaction with neurotransmitter receptors, potentially influencing its pharmacological profile.

- Dimethoxy and Benzoyl Substituents : These groups may enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar quinoline derivatives. For example, compounds with benzylpiperazine substitutions have shown significant antifungal and antibacterial activities. The inhibition rates against various pathogens have been documented, indicating that modifications to the quinoline structure can enhance efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| Compound A | Sclerotinia sclerotiorum | 86.1% |

| Compound B | Staphylococcus aureus | 72.2% |

| Compound C | Escherichia coli | 69.4% |

Anticancer Activity

The quinoline derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that certain substitutions lead to increased apoptosis in cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on a series of quinoline derivatives, including those with piperazine substitutions, revealed that:

- Mechanism of Action : Induction of apoptosis via mitochondrial pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neurotransmitter systems.

Mechanism Insights

- Dopaminergic Modulation : Interaction with dopamine receptors may provide therapeutic benefits in neurodegenerative conditions.

- Oxidative Stress Reduction : The compound may exhibit antioxidant properties, mitigating neuronal damage.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of any new compound. Preliminary studies indicate that derivatives of this class generally exhibit low acute toxicity levels.

Table 2: Toxicity Data Summary

| Compound | Acute Toxicity (LD50) | Classification |

|---|---|---|

| Compound A | >1000 mg/kg | Low Toxicity |

| Compound B | 500 mg/kg | Moderate Toxicity |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperazine and Quinoline Substituents

Key structural variations among analogues include substitutions on the piperazine ring, quinoline core, and auxiliary functional groups. These modifications influence pharmacological activity, solubility, and metabolic stability.

Table 1: Structural Comparison of Selected Analogues

Pharmacological Activity and Structure-Activity Relationships (SAR)

- Antimicrobial and Antioxidant Activity: Compounds like 1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (5) demonstrate moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC₅₀ values ranging from 25–50 µg/mL. Antioxidant activity (via DPPH assay) is attributed to electron-donating methoxy groups . In contrast, the benzylpiperazine-substituted quinoline lacks reported antimicrobial data, suggesting that piperazine substituents may redirect activity toward other targets.

- Antitumor Potential: Styrylquinoline derivatives (e.g., 4-(p-dimethylaminostyryl)quinoline) exhibit antitumor activity by intercalating DNA or inhibiting kinases. Substitution at the piperazine ring (e.g., fluorophenyl in ) may enhance metabolic stability compared to benzyl groups, which are prone to oxidative degradation .

Physicochemical Properties

- Solubility: Methoxy groups improve aqueous solubility, but bulky benzyl or benzoyl moieties increase hydrophobicity. The hydrochloride salt form of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline () likely enhances solubility compared to the free base.

- Thermal Stability: Melting points for quinoline derivatives vary widely; for example, 4k melts at 223–225°C, whereas pyrazolo-oxazinone derivatives (e.g., compound 5) have lower thermal stability due to fused heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.